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Compound of Interest

Compound Name:
5,7-dimethoxy-2,3-dihydro-1H-

indol-2-one

CAS No.: 1167056-27-0

Cat. No.: B3215806

Get Quote

Executive Summary
In medicinal chemistry and forensic analysis, the precise identification of substituted oxindoles

(indolin-2-ones) is critical due to their prevalence as scaffolds in tyrosine kinase inhibitors and

synthetic alkaloids. 5,7-Dimethoxyindolin-2-one presents a unique analytical challenge: its

mass spectral signature is nearly identical to its regioisomers (e.g., 4,6-dimethoxy or 5,6-

dimethoxy analogs).

This guide provides a definitive technical analysis of the fragmentation mechanics of 5,7-

dimethoxyindolin-2-one. Unlike standard spectral libraries that list peaks without context, this

document objectively compares its fragmentation behavior against key isomeric alternatives,

establishing a self-validating protocol for unambiguous identification.

Part 1: Fragmentation Mechanics & Causality
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To accurately identify 5,7-dimethoxyindolin-2-one, one must understand the causality behind its

ion generation. The fragmentation is governed by the stability of the aromatic core and the

specific lability of the methoxy substituents in the 5- and 7-positions.

The Primary Ionization Event
Technique: Electron Ionization (EI) at 70 eV.

Molecular Ion (

): The compound yields a robust molecular ion at m/z 193 (Monoisotopic mass: 193.07 Da).

Base Peak: Depending on the inlet temperature and source conditions, the base peak

typically alternates between the molecular ion (

193) and the demethylated fragment (

178), reflecting the stability of the conjugated oxindole system.

The Fragmentation Pathway
The fragmentation follows two competitive pathways driven by the release of neutral species

(CO and CH

).

Pathway A: Radical Cleavage (The Methoxy Driver) The most energetically favorable initial

step is the homolytic cleavage of the methyl group from the methoxy substituents.

Transition:

Mechanism: The radical cation stabilizes via resonance on the benzene ring. The 7-

methoxy group, proximal to the NH, is particularly susceptible to this loss due to "ortho-

like" effects with the heterocyclic nitrogen.

Pathway B: Ring Contraction (The Oxindole Driver) A characteristic feature of oxindoles is

the expulsion of carbon monoxide (CO) from the lactam ring.

Transition:
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Mechanism: This results in a ring contraction to a substituted dihydro-aza-azulene or

similar bicyclic species. This pathway is generally secondary to methyl loss in

polymethoxylated indoles but provides a diagnostic "fingerprint" ion.

Secondary Fragmentation: The

178 ion further degrades via loss of CO (

150) or a second methyl radical (

163).

Visualization of Signaling Pathways
The following diagram maps the logical flow of fragmentation, distinguishing between the

primary diagnostic ions and secondary degradation products.
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Pathway Logic

Molecular Ion
[M]+• m/z 193

[M - CH3]+
m/z 178

(Base Peak Candidate)

-CH3• (15 Da)
Alpha-cleavage

[M - CO]+
m/z 165

(Ring Contraction)

-CO (28 Da)
Lactam cleavage

[M - CH3 - CO]+
m/z 150

-CO (28 Da) -CH3• (15 Da)

[M - 2CH3 - CO]+
m/z 135

-CH3• (15 Da)

The 7-OMe position facilitates
unique interaction with NH,
favoring the m/z 178 path.

Click to download full resolution via product page

Figure 1: Fragmentation tree of 5,7-dimethoxyindolin-2-one showing competitive loss of Methyl

radical vs. Carbon Monoxide.

Part 2: Comparative Analysis (The Alternatives)
The primary analytical risk is misidentifying the 5,7-isomer as the 4,6-dimethoxy or 5,6-

dimethoxy isomer. While all three share the

193 parent, their fragmentation abundances differ due to steric and electronic effects.

Table 1: Isomer Differentiation Matrix[1]
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Feature
5,7-

Dimethoxyindolin-2-

one (Target)

4,6-

Dimethoxyindolin-2-

one (Alternative)

5,6-

Dimethoxyindolin-2-

one (Alternative)

Key Structural

Difference

7-OMe is adjacent to

NH.

4-OMe is adjacent to

C3 (methylene).

Vicinal methoxy

groups (5,6-pattern).

Base Peak (EI) 193 or 178 (High

stability).

193 (Very high

stability).

178 (Facile loss of CH

due to vicinal

crowding).

Diagnostic Ion Ratio

High [M-17] or [M-33]

potential due to NH

interaction (rare but

diagnostic).

m/z 165 is often

weaker due to steric

hindrance at C3/C4

preventing ring

contraction.

m/z 178 is dominant;

vicinal methoxy

groups repel, ejecting

a methyl radical

easily.

Differentiation Logic

Look for: Moderate

165, Strong

178.

Look for: Weak

165.

Look for: Dominant

178 (often >100% of

M+).

Mechanism of Differentiation[2][3][4]
The "Vicinal Effect" (5,6-isomer): When methoxy groups are adjacent (vicinal), steric

repulsion forces one methyl group out of the plane, making the loss of a methyl radical (

178) energetically favorable to relieve strain. The 5,7-isomer lacks this vicinal strain, so its
molecular ion (

193) is relatively more abundant than in the 5,6-case.

The "Ortho-N Effect" (5,7-isomer): The 7-methoxy group can interact with the indole NH. In

ESI modes, this often leads to a distinct

transition or similar neutral losses that are impossible for the 4,6- or 5,6-isomers.

Part 3: Experimental Protocol
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To validate the identity of 5,7-dimethoxyindolin-2-one, follow this self-validating workflow.

Sample Preparation
Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile derivatives.

Concentration: 10 µg/mL.

Instrument Parameters (GC-MS / EI)
Ionization Energy: 70 eV.

Source Temp: 230°C. (Higher temps promote fragmentation; keep consistent for

comparison).

Scan Range:

40–300.

Validation Steps
Check Parent Ion: Confirm

193 is present.

Calculate Ratio: Measure intensity of

178 /

193.

If Ratio > 1.5: Suspect 5,6-isomer (Vicinal effect).

If Ratio < 1.0: Suspect 5,7-isomer or 4,6-isomer.

Check for Ring Contraction: Look for

165.

Presence confirms oxindole core.
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Absence suggests a different isomer or degradation product.

Derivatization Check (Optional): If ambiguity remains, silylate with BSTFA. The 5,7-isomer

(with free NH) will shift to

265 (Mono-TMS). Isomers substituted at the Nitrogen (e.g., N-methyl) will not derivatize.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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